Eupatorin is a naturally occurring sesquiterpene lactone found in various plant species, particularly in the genus Eupatorium []. While Eupatorium species have a long history of traditional medicinal use in various cultures, scientific research on Eupatorin's specific applications is still ongoing and evolving. However, current research suggests potential benefits in several areas:
Studies have shown that Eupatorin possesses anti-inflammatory properties []. It may achieve this effect through various mechanisms, including inhibiting the production of inflammatory mediators like cytokines and reducing the activity of enzymes involved in inflammation [].
Research suggests Eupatorin exhibits antibacterial and antifungal activity against various pathogens []. This potential makes it an interesting candidate for further research and development of novel antimicrobial agents.
In vitro studies have demonstrated that Eupatorin may have anti-cancer effects by inducing cancer cell death and inhibiting cancer cell proliferation []. However, further research is needed to determine its efficacy and safety in vivo and in clinical settings.
Early research suggests Eupatorin may have other potential applications, including:
Eupatolitin is a naturally occurring organic compound classified as a tetrahydroxyflavone, with the molecular formula and a molecular weight of approximately 346.288 g/mol. This compound features hydroxyl groups at positions 3, 5, 3', and 4', along with methoxy groups at positions 6 and 7 of its flavone structure . Eupatolitin is primarily extracted from various plant sources, particularly those in the Asteraceae family, such as Eupatorium species.
The mechanism of action of Eupatoletin is still under investigation. However, its structure with hydroxyl groups suggests potential antioxidant and anti-inflammatory properties, which are common mechanisms for many flavonoids []. Further research is needed to elucidate its specific biological effects.
Eupatolitin exhibits a range of biological activities:
Eupatolitin can be synthesized through various methods:
Several compounds share structural similarities with eupatolitin. Below is a comparison highlighting their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Eupatorin | Contains an additional carbon atom and fewer hydroxyl groups than eupatolitin. | |
| Irigenin | Has similar antioxidant properties but differs in substitution patterns. | |
| Myristicin | A simple phenolic compound with fewer hydroxyl groups, primarily known for its psychoactive effects. | |
| Cinnamyl tiglate | A phenolic compound with distinct aromatic properties but lacks the flavonoid structure. |
Eupatolitin's unique combination of multiple hydroxyl and methoxy groups contributes to its distinct biological activities compared to these similar compounds. Its specific structural attributes enhance its solubility and reactivity, making it a subject of interest in various research fields.
Eupatolitin belongs to the extensive family of flavonoids, which are naturally occurring polyphenolic compounds widely distributed in the plant kingdom [1] [2]. Within the flavonoid classification system, eupatolitin is specifically categorized as a tetrahydroxyflavone, indicating the presence of four hydroxyl groups attached to the flavone backbone [1] [20]. Additionally, the compound is classified as a dimethoxyflavone due to the two methoxy substituents present in its structure [1] [20].
The hierarchical classification of eupatolitin follows the established chemical taxonomy for flavonoids [8]. At the highest level, eupatolitin is classified as an aromatic compound, progressing through organic aromatic compound, phenylpropanoid, flavonoid, flavone, hydroxyflavone, flavonol, and finally flavonol derivative [8]. This classification system reflects the compound's structural characteristics and its relationship to other members of the flavonoid family [8].
Eupatolitin is also recognized as a member of the O-methylated flavonol class, which encompasses flavonoids with methoxy groups attached to hydroxyl positions [2] [21]. This classification is particularly significant as O-methylation often influences the biological activity and pharmacological properties of flavonoid compounds [21]. The presence of both hydroxyl and methoxy groups in eupatolitin's structure places it within a specialized subset of flavonoids that exhibit unique chemical reactivity patterns [1] [8].
Spectroscopic analysis provides crucial information for the structural elucidation and identification of eupatolitin. Ultraviolet spectroscopic data for eupatolitin reveals characteristic absorption maxima that are diagnostic for flavonoid compounds [17]. In methanol solution, eupatolitin exhibits absorption maxima at 262, 276 (shoulder), and 372 nanometers [17]. These wavelengths correspond to the typical Band I and Band II absorptions observed in flavonoid compounds, reflecting the electronic transitions within the conjugated ring system [17].
Chemical shift reagent studies provide additional structural information through ultraviolet spectroscopy [17]. When eupatolitin is treated with aluminum chloride in methanol, the spectrum shows shifted absorption maxima at 280, 316 (shoulder), and 448 nanometers [17]. The addition of hydrochloric acid to the aluminum chloride-treated solution results in further spectral changes, with absorption maxima observed at 272, 298 (shoulder), and 382 nanometers [17]. Treatment with sodium acetate produces absorption maxima at 262, 316 (shoulder), and 402 nanometers, while the combination of sodium acetate and boric acid yields maxima at 262, 316 (shoulder), and 384 nanometers [17].
Nuclear magnetic resonance spectroscopy provides detailed structural information about eupatolitin's molecular framework [17]. Proton nuclear magnetic resonance data recorded in deuterated chloroform reveals characteristic chemical shifts that confirm the compound's structure [17]. The spectrum shows signals at δ3.90-δ3.96 corresponding to six protons representing two methoxy groups, a singlet at δ6.84 for one proton at the C8 position, a doublet at δ7.12 with a coupling constant of 9 hertz for the C5 proton, and multiplet signals at δ7.80 for two protons at the C2' and C6' positions [17].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₁₄O₈ | [1] [2] [3] |
| Molecular Weight | 346.29 g/mol | [3] [5] [22] |
| Melting Point | 285-287°C | [17] |
| Density (Predicted) | 1.591 ± 0.06 g/cm³ | [5] [22] |
| Boiling Point (Predicted) | 640.0 ± 55.0°C | [5] [22] |
| pKa (Predicted) | 6.13 ± 0.40 | [5] |
| Physical Form | Off-white to light brown solid | [5] [22] |
| Solubility in Methanol | 4.7 mg/mL (13.57 mM) | [16] |
The physical properties of eupatolitin reflect its flavonoid nature and the influence of its specific substitution pattern [5] [16] [22]. The compound exists as a solid at room temperature, typically appearing as an off-white to light brown crystalline powder [5] [22]. The melting point of eupatolitin has been experimentally determined to be in the range of 285-287°C, indicating good thermal stability typical of flavonoid compounds [17].
Computational predictions provide additional insights into eupatolitin's physical properties [5] [22]. The predicted density of 1.591 g/cm³ reflects the compact molecular structure and the presence of multiple oxygen atoms [5]. The high predicted boiling point of 640°C suggests strong intermolecular interactions, likely due to hydrogen bonding between hydroxyl groups on adjacent molecules [5] [22].
Solubility characteristics of eupatolitin are important for analytical and research applications [16]. The compound demonstrates limited solubility in methanol, with a reported solubility of 4.7 mg/mL [16]. This relatively low solubility is typical of highly hydroxylated flavonoids and may require ultrasonication and warming to achieve complete dissolution [16]. The compound's predicted logarithmic partition coefficient indicates moderate lipophilicity, which influences its distribution properties [22].
High-performance liquid chromatography has been successfully employed for the separation and quantification of eupatolitin in various plant matrices [11] [33]. The chromatographic analysis typically utilizes reversed-phase columns with gradient elution systems employing aqueous and organic mobile phases [11]. Retention times for eupatolitin vary depending on the specific chromatographic conditions employed, but the compound generally elutes in the intermediate polarity range typical of methoxylated flavonoids [11].
Mass spectrometric analysis provides definitive identification of eupatolitin through its characteristic fragmentation patterns [18] [23]. In electrospray ionization mass spectrometry, eupatolitin produces molecular ion peaks at mass-to-charge ratios corresponding to various adduct forms [23]. The predicted collision cross sections for different ionization modes range from 166.7 to 207.3 Ų, providing additional identification parameters for analytical applications [23].
Liquid chromatography-tandem mass spectrometry methods have been developed for the sensitive detection and quantification of eupatolitin in complex biological matrices [18] [25]. These methods utilize neutral loss scanning techniques that exploit the characteristic loss of functional groups during collision-induced dissociation [18]. The high selectivity of tandem mass spectrometry enables the detection of eupatolitin even in the presence of structurally similar compounds [18].
The chemical reactivity of eupatolitin is largely determined by its hydroxyl and methoxy functional groups [1] [8]. The phenolic hydroxyl groups present in the molecule are susceptible to oxidation reactions, which can lead to the formation of quinone structures or polymeric products [33]. This reactivity is particularly relevant in the context of antioxidant activity, where eupatolitin can act as an electron donor [33].
The stability of eupatolitin under various storage conditions has implications for analytical and research applications [16] [22]. The compound demonstrates good stability when stored as a solid powder at low temperatures, with recommended storage at -20°C to maintain integrity [16] [22]. Light exposure should be minimized to prevent photodegradation of the chromophore system [16].
Chemical derivatization of eupatolitin has been employed for structural confirmation and analytical purposes [17]. Acetylation reactions with acetic anhydride and pyridine successfully convert the hydroxyl groups to acetate esters, producing 3,5,3',4'-tetraacetoxy-6,7-dimethoxyflavone [17]. This derivative crystallizes as colorless needles with a melting point of 198°C, confirming the presence and number of hydroxyl groups in the parent compound [17].
Computational studies have provided valuable insights into the electronic structure and properties of eupatolitin [29] [30]. Molecular docking simulations have examined the binding interactions of eupatolitin with various protein targets, revealing specific binding modes and interaction energies [29]. These studies indicate that eupatolitin can form hydrogen bonds and van der Waals interactions with amino acid residues in protein binding sites [29].
Density functional theory calculations have been employed to investigate the electronic properties and molecular geometry of eupatolitin [29] [30]. These computational approaches provide information about charge distribution, molecular orbital energies, and electronic transitions that contribute to the compound's spectroscopic properties [29]. The calculated atomic charges reveal the presence of electronegative oxygen atoms that serve as potential sites for intermolecular interactions [29].
Pharmacophore modeling studies have identified key structural features of eupatolitin that contribute to its biological activity [29] [30]. These analyses highlight the importance of the hydroxyl groups and their spatial arrangement in determining molecular recognition and binding affinity [29]. The computational predictions support experimental observations regarding the compound's interaction patterns with biological targets [29].
Eupatolitin serves as a parent structure for several naturally occurring and synthetic derivatives [8] [14] [27]. Eupatolitin 3-apioside represents a significant glycosylated derivative where an apiose sugar unit is attached at the 3-position hydroxyl group [12] [27]. This glycoside has been isolated from various plant species and exhibits modified physical and biological properties compared to the aglycone [12].
The biosynthetic relationship between eupatolitin and related flavonoids has been elucidated through metabolic pathway studies [8] [32]. Eupatolitin can be converted to its 3-O-glucoside through the action of glucosyltransferase enzymes, representing a common modification in plant secondary metabolism [8] [32]. Additionally, eupatolitin can undergo further methylation to produce compounds such as eupatolin, where a rhamnose unit is attached at the 3-position [8] [14].